molecular formula C19H16ClN3O4 B2453998 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide CAS No. 898411-01-3

4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide

Cat. No. B2453998
CAS RN: 898411-01-3
M. Wt: 385.8
InChI Key: CVDJFYZWFCQATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to the quinoline family and features a complex fused ring system. Its chemical structure includes a quinoline core with additional heterocyclic rings. The chloro and nitro substituents provide unique reactivity and properties. Researchers have synthesized this compound using various methods, and its characterization involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .

a. Antimicrobial Potential: Studies have evaluated the compound’s antimicrobial potential against various bacterial strains, including Vibrio cholerae, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. Its mode of action and efficacy against these pathogens warrant further investigation .

b. Antithrombotic Properties: While not explicitly mentioned for this compound, related quinoline derivatives have shown antithrombotic activity. Researchers have explored their effects on blood clotting mechanisms, platelet aggregation, and thrombosis prevention .

Drug Development

The compound’s unique structure and biological activities make it a potential lead for drug development. Medicinal chemists can modify its scaffold to enhance specific properties, such as binding affinity, selectivity, and pharmacokinetics. Computational studies, molecular docking, and in vitro assays can guide optimization efforts .

properties

IUPAC Name

4-chloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4/c1-10-14-9-13(7-11-3-2-6-22(17(11)14)19(10)25)21-18(24)12-4-5-15(20)16(8-12)23(26)27/h4-5,7-10H,2-3,6H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDJFYZWFCQATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide

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